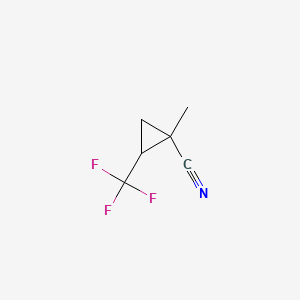
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties contribute to the compound’s potential efficacy in various applications.
Comparación Con Compuestos Similares
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-methanol
Uniqueness: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and interaction profiles compared to its carboxylic acid, carboxamide, and methanol analogs. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6F3N |
|---|---|
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H6F3N/c1-5(3-10)2-4(5)6(7,8)9/h4H,2H2,1H3 |
Clave InChI |
NJKDCPVREBNWQW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


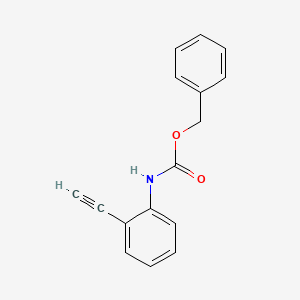

![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
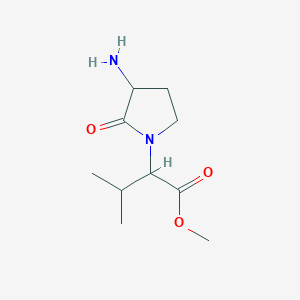
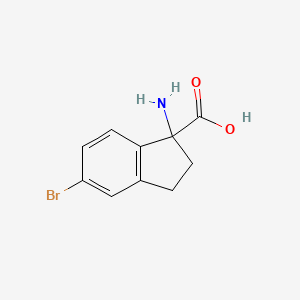

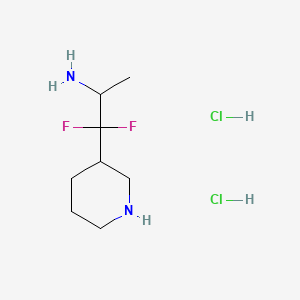
![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)


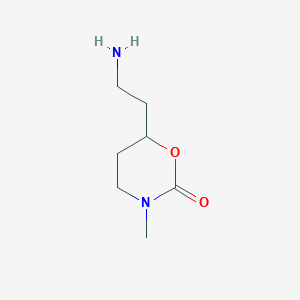
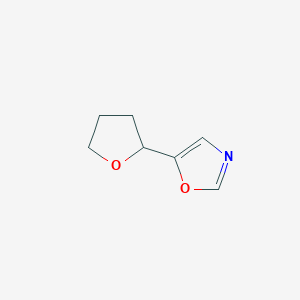
![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)

